molecular formula C13H17N3 B11738537 benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine

benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11738537
M. Wt: 215.29 g/mol
InChI Key: RILVZNHHWHCEEZ-UHFFFAOYSA-N
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Description

Benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is an organic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and a methylene-linked benzylamine group at the 3-position. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, provides a rigid aromatic scaffold, while the ethyl group enhances steric bulk and hydrophobicity. The benzylamine moiety introduces a flexible aromatic substituent, which may influence electronic properties and intermolecular interactions.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C13H17N3/c1-2-16-9-8-13(15-16)11-14-10-12-6-4-3-5-7-12/h3-9,14H,2,10-11H2,1H3

InChI Key

RILVZNHHWHCEEZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

Research indicates that compounds containing pyrazole rings exhibit various biological activities, including:

  • Antitumor Effects : Studies have shown that pyrazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression.
  • Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation through modulation of immune responses.
  • Neuropharmacological Applications : As a glycine transporter 1 inhibitor, it may have implications for treating schizophrenia and other neuropsychiatric disorders .

Antimicrobial Activity

A study on pyrazole derivatives demonstrated their effectiveness as antibiotic adjuvants against multidrug-resistant Acinetobacter baumannii. The research identified novel compounds that enhanced the efficacy of existing antibiotics when used in combination .

Neuropharmacological Applications

Research into benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine has highlighted its potential role in modulating neurotransmitter systems. Interaction studies indicated that this compound could influence glycine receptors, which are critical in neuropsychiatric conditions .

Optimization for Drug Development

Recent studies have focused on optimizing pyrazole compounds as starting points for new drug candidates. The structural modifications of this compound have been explored to enhance its pharmacological properties, leading to improved therapeutic profiles against resistant bacterial strains and various cancers .

Mechanism of Action

The mechanism of action of benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the active sites of the target molecules . The benzyl and ethyl groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

[(1-Ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine
  • Structure : Shares the [(1-ethyl-1H-pyrazol-3-yl)methyl]amine core but replaces the benzyl group with a furfuryl (furan-2-ylmethyl) substituent .
  • Solubility: The furan’s polarity may enhance aqueous solubility relative to the lipophilic benzyl group. Applications: Furans are common in agrochemicals and pharmaceuticals, suggesting this derivative could serve in targeted bioactive systems.
[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine
  • Structure : The pyrazole bears a methyl group at the 1-position (vs. ethyl) and a substituent at the 4-position (vs. 3-position in the target compound) .
  • Regiochemistry: Substitution at the pyrazole’s 4-position alters electronic distribution, which may affect binding affinity in coordination complexes.

Amine Group Variations

1-Benzyl-1H-pyrazol-3-amine
  • Structure : Features a benzyl group directly attached to the pyrazole’s 1-position and an amine (-NH2) at the 3-position (vs. methylene-linked benzylamine in the target compound) .
  • Applications: Direct amine substitution is common in kinase inhibitors, suggesting divergent pharmacological roles compared to the target compound.

Hypothetical Data Table: Structural and Functional Comparison

Compound Name Pyrazole Substituents Amine Substituent Key Structural Differences Potential Applications
Benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine 1-Ethyl, 3-CH2-NHBn Benzyl Reference compound Ligand design, CO2 capture
[(1-Ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine 1-Ethyl, 3-CH2-NH(CH2Furan) Furfuryl Furfuryl vs. benzyl Bioactive intermediates
1-Benzyl-1H-pyrazol-3-amine 1-Benzyl, 3-NH2 Direct NH2 No methylene spacer Kinase inhibitors
[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine 1-Methyl, 4-CH2-NH(CH2Furan) 5-Methylfurfuryl Methyl at pyrazole 1, substituent at 4 Catalysis, materials science

Biological Activity

Benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes recent findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16N4\text{C}_{12}\text{H}_{16}\text{N}_4

This compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMIA PaCa-2< 1mTORC1 inhibition, autophagy modulation
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesMIA PaCa-2< 0.5Autophagy induction, mTORC1 disruption
1-(2-hydroxy-3-aroxypropyl)-3-arylpyrazoleA54926Apoptosis induction

Mechanisms of Action : The compound has been shown to disrupt mTORC1 signaling pathways, leading to increased autophagy and reduced cell proliferation. Specifically, it modulates autophagic flux under nutrient-deprived conditions, which could selectively target cancer cells that rely on autophagy for survival under metabolic stress .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits promising antimicrobial activity. Research indicates that pyrazole derivatives can serve as effective antibiotic adjuvants against resistant strains of bacteria. The following table illustrates some findings related to this aspect:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Notes
This compoundMDR Acinetobacter baumannii8 µg/mLSynergistic effect with colistin
Pyrazole amidesGram-positive bacteria12 µg/mLSignificant antibacterial activity

Mechanisms of Action : The antimicrobial activity is attributed to the ability of pyrazole derivatives to inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and inhibition of key metabolic pathways .

Case Study 1: Anticancer Efficacy in Pancreatic Cancer Models

A study conducted on MIA PaCa-2 pancreatic cancer cells demonstrated that this compound significantly inhibited cell proliferation with an IC50 value below 1 µM. The compound's mechanism involved mTORC1 inhibition and modulation of autophagic processes, suggesting potential therapeutic applications in pancreatic cancer treatment .

Case Study 2: Synergistic Antibacterial Effects

In a separate study focusing on antibiotic resistance, this compound was evaluated for its ability to enhance the efficacy of colistin against multidrug-resistant Acinetobacter baumannii. Results indicated a reduction in MIC values when used in combination with colistin, highlighting its potential as an antibiotic adjuvant .

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